![molecular formula C12H10N2O2 B2359106 2-(Pyridin-2-ylamino)-benzoic acid CAS No. 51440-34-7](/img/structure/B2359106.png)
2-(Pyridin-2-ylamino)-benzoic acid
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Overview
Description
2-(Pyridin-2-ylamino)-benzoic acid is a compound that has been used in the design of privileged structures in medicinal chemistry . It is a part of a series of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of 2-(Pyridin-2-ylamino)-benzoic acid involves the preparation of libraries of novel heterocyclic compounds . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis process involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate .Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in 2-(pyridin-2-ylamino)-benzoic acid has been employed in designing privileged structures for medicinal chemistry. In a study by Gu et al., novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activity . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these compounds exhibited better anti-fibrosis activity than Pirfenidone (PFD), a known anti-fibrotic drug. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising anti-fibrotic effects with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Imidate Synthesis
Another interesting application involves the synthesis of N-(pyridin-2-yl)imidates from N-(pyridin-2-yl)benzimidoyl cyanides . Researchers have developed a simple synthetic approach to convert α-iminonitriles to imidates under ambient conditions . These imidates were characterized using NMR and HRMS spectroscopies. The study provides valuable insights into the preparation of N-(pyridin-2-yl)imidates, which may find applications in various fields.
Antimicrobial Activity
While not directly related to 2-(pyridin-2-ylamino)-benzoic acid, it’s worth noting that pyridine derivatives, including those containing pyrimidine cores, exhibit diverse biological activities. For instance, pyrimidine derivatives are known for their antimicrobial properties . Although this specific compound was not investigated in the antimicrobial context, its pyrimidine moiety suggests potential in this area.
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
properties
IUPAC Name |
2-(pyridin-2-ylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJIQJGEMRZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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